Cas no 136379-60-7 (1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-)

1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- structure
136379-60-7 structure
Nome del prodotto:1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-
Numero CAS:136379-60-7
MF:C34H59NO13
MW:689.83117222786
CID:170384
PubChem ID:42608359

1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)-
    • fumonisin B4
    • 1,2,3-Propanetricarboxylic acid, 1,1'-((1S,2R)-1-(12-amino-11-hydroxy-2-methyltridecyl)-2-((1R)-1-methylpentyl)-1,2-ethanediyl) ester
    • 2,2'-{[(5S,6S,7R,9R,18S,19R)-19-amino-18-hydroxy-5,9-dimethylicosane-6,7-diyl]bis[oxy(2-oxoethane-2,1-diyl)]}dibutanedioic acid
    • NS00094921
    • HY-N12329
    • (2R,2'R)-2,2'-{[(5R,6R,7S,9S,18S,19S)-19-amino-18-hydroxy-5,9-dimethylicosane-6,7-diyl]bis[oxy(2-oxoethane-2,1-diyl)]}disuccinic acid
    • (2R)-2-[2-[(5R,6R,7S,9S,18S,19S)-19-amino-6-[(3R)-3,4-dicarboxybutanoyl]oxy-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
    • 136379-60-7
    • CS-0897823
    • Q63395740
    • LMSP01080025
    • CHEBI:133832
    • CHEBI:184805
    • 2-[2-({19-amino-6-[(3,4-dicarboxybutanoyl)oxy]-18-hydroxy-5,9-dimethylicosan-7-yl}oxy)-2-oxoethyl]butanedioic acid
    • 2-[2-[19-amino-6-(3,4-dicarboxybutanoyloxy)-18-hydroxy-5,9-dimethylicosan-7-yl]oxy-2-oxoethyl]butanedioic acid
    • Inchi: InChI=1S/C34H59NO13/c1-5-6-14-22(3)32(48-31(42)20-25(34(45)46)18-29(39)40)27(47-30(41)19-24(33(43)44)17-28(37)38)16-21(2)13-11-9-7-8-10-12-15-26(36)23(4)35/h21-27,32,36H,5-20,35H2,1-4H3,(H,37,38)(H,39,40)(H,43,44)(H,45,46)
    • Chiave InChI: WYYKRDVIBOEORL-UHFFFAOYSA-N
    • Sorrisi: CCCCC(C(C(OC(CC(C(=O)O)CC(=O)O)=O)CC(CCCCCCCCC(C(N)C)O)C)OC(CC(C(=O)O)CC(=O)O)=O)C

Proprietà calcolate

  • Massa esatta: 689.399
  • Massa monoisotopica: 689.399
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 6
  • Conta accettatore di obbligazioni idrogeno: 14
  • Conta atomi pesanti: 48
  • Conta legami ruotabili: 31
  • Complessità: 1000
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 8
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.5
  • Superficie polare topologica: 248A^2

Proprietà sperimentali

  • Densità: 1.19
  • Punto di ebollizione: 821.1°Cat760mmHg
  • Punto di infiammabilità: 450.4°C
  • Indice di rifrazione: 1.512

1,2,3-Propanetricarboxylicacid,1,1'-[(1S,2R)-1-[(2S,11S,12S)-12-amino-11-hydroxy-2-methyltridecyl]-2-[(1R)-1-methylpentyl]-1,2-ethanediyl]ester, (2R,2'R)- Letteratura correlata

Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jincang Pharmaceutical (Shanghai) Co., LTD.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Enjia Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.